Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)-
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Overview
Description
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 2-phenylethoxy group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenolic compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are frequently employed.
Major Products Formed
Oxidation: Phenolic compounds, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Phenylethylamine: Benzene with an ethylamine group.
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
125796-85-2 |
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Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C20H26O/c1-3-17(4-2)16-19-10-12-20(13-11-19)21-15-14-18-8-6-5-7-9-18/h5-13,17H,3-4,14-16H2,1-2H3 |
InChI Key |
YMDAOCQAGCMHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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